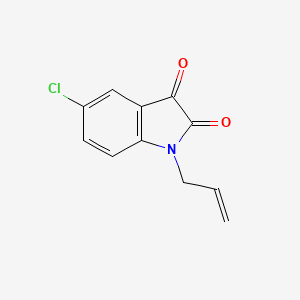
1-allyl-5-chloro-1H-indole-2,3-dione
Descripción general
Descripción
1-Allyl-5-chloro-1H-indole-2,3-dione is a chemical compound with the linear formula C11H9NO2 . Indoles, including this compound, are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, including 1-allyl-5-chloro-1H-indole-2,3-dione, has been a subject of interest in the chemical community . A series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized to investigate their chemotherapeutic activities . The structures of these compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis .Molecular Structure Analysis
The molecular structure of 1-allyl-5-chloro-1H-indole-2,3-dione can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, and HMBC .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-allyl-5-chloro-1H-indole-2,3-dione include a melting point of 87-90°C and a boiling point of 145°C/1mmHg .Aplicaciones Científicas De Investigación
Corrosion Inhibition
The compound has been studied for its effects on the corrosion inhibition of steel in hydrochloric acid media . The efficiency of inhibition increases with the concentration of the inhibitor at 308K, leading to a significant reduction in the corrosion rate of mild steel . The adsorption of 1-allyl-5-chloro-indoline-2,3-dione on the surface of the mild steel has been well described by the Langmuir adsorption model .
Organic Inhibitors
1-Allyl-5-chloroindoline-2,3-dione is one of the three organic inhibitors that have been studied for their influence on corrosion inhibition of mild steel in 1.0M hydrochloric acid solution . The inhibition efficiency increased with the increase of a compound concentration .
Chemical Building Block
5-chloro-1H-indole-2,3-dione, a polyvalent chemical building block, is capable of forming a large number of heterocyclic molecules . This makes it a versatile compound in the synthesis of various chemical compounds.
Antimicrobial Activity
The 2-azetidinone (β-lactam) ring system, a common structural feature in a number of broad-spectrum β-lactam antibiotics like penicillins and cephalosporins, has been widely used as chemotherapeutic agents to treat bacterial infections and diseases .
Monoamine Oxidase (MAO) Inhibition
Some isatin analogs, including 1-allyl-5-chloroindoline-2,3-dione, have shown good potency for MAO inhibition . This suggests potential applications in the treatment of neurological disorders.
Synthesis of Other Compounds
1-Allyl-5-chloroindoline-2,3-dione can be synthesized from 5-chloro-1H-indole-2,3-dione . This process involves the use of K2CO3 as a base, tetra-n-butylammoium bromide as a catalyst, and 3-bromoprop-1-ene .
Mecanismo De Acción
Target of Action
The primary target of 1-Allyl-5-chloroindoline-2,3-dione is the xanthine oxidase enzyme . This enzyme plays a crucial role in the oxidation of hypoxanthine to xanthine and then to uric acid, a process that occurs during the catabolism of purines in humans .
Mode of Action
1-Allyl-5-chloroindoline-2,3-dione interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound shows potent inhibitory activity against this enzyme, as evidenced by its IC50 values . The mode of inhibition of this compound is mixed-type
Biochemical Pathways
The inhibition of xanthine oxidase by 1-Allyl-5-chloroindoline-2,3-dione affects the purine catabolism pathway . This results in a decrease in the production of uric acid, which is the end product of purine metabolism . Therefore, this compound could potentially be used in the treatment of conditions characterized by elevated serum uric acid levels, such as hyperuricemia .
Result of Action
The inhibition of xanthine oxidase by 1-Allyl-5-chloroindoline-2,3-dione leads to a decrease in the production of uric acid . This can prevent the deposition of sodium urate crystals in joints, which causes inflammation and pain . Therefore, the compound’s action at the molecular and cellular level could potentially alleviate symptoms associated with conditions like hyperuricemia .
Action Environment
The action of 1-Allyl-5-chloroindoline-2,3-dione can be influenced by environmental factors. For instance, the compound’s efficiency as a corrosion inhibitor increases with increasing concentration at 308K, leading to a significant reduction in the corrosion rate of mild steel . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and concentration .
Propiedades
IUPAC Name |
5-chloro-1-prop-2-enylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVMDOTOZHYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-5-chloroindoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B4394243.png)

![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394281.png)
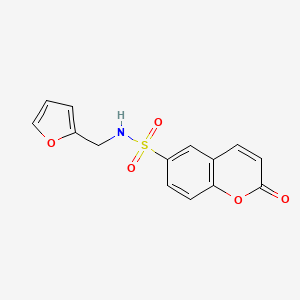
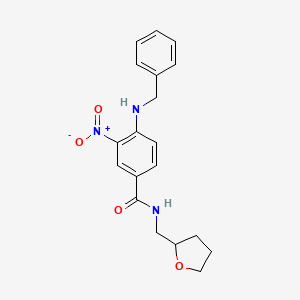
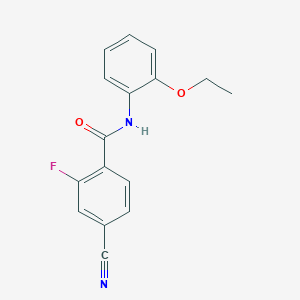
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394296.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B4394300.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4394307.png)
![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)
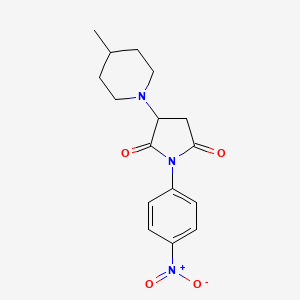
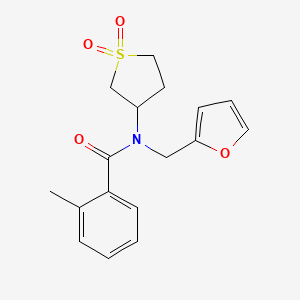
![3-benzyl-11-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394349.png)